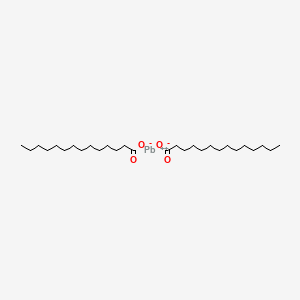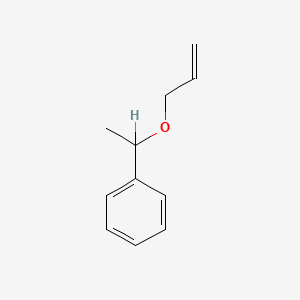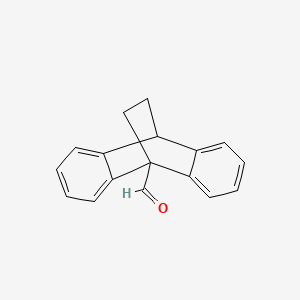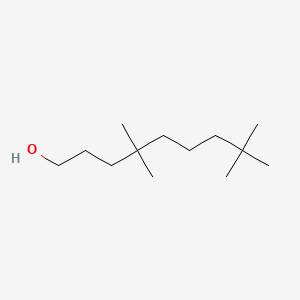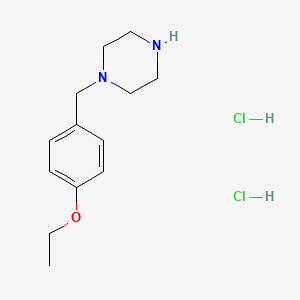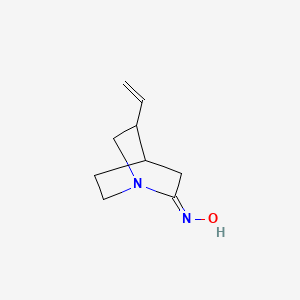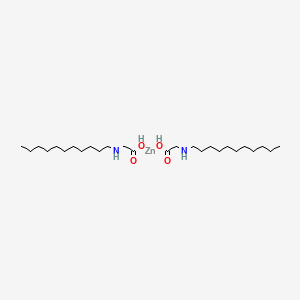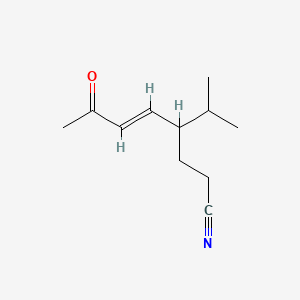
1,4-Dihydroxy-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-9(10H)-acridinone is an organic compound that belongs to the class of acridinones It is characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a ketone group at the 9 position on the acridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-9(10H)-acridinone can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-dihydroxyanthraquinone with ammonia or amines can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,4-Dihydroxy-9(10H)-acridinone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,4-dihydroxy-9(10H)-acridinone involves its ability to interact with biological molecules. It can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s hydroxyl groups and ketone group play a crucial role in these interactions, allowing it to form stable complexes with DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone: Similar structure but lacks the acridine ring.
9,10-Anthraquinone: Lacks the hydroxyl groups present in 1,4-dihydroxy-9(10H)-acridinone.
Acridine: Lacks the hydroxyl and ketone groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and a ketone group on the acridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with biological molecules in a specific manner, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
96460-79-6 |
|---|---|
Formule moléculaire |
C13H9NO3 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
1,4-dihydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14-12/h1-6,15-16H,(H,14,17) |
Clé InChI |
JELGJYKLOMUUTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


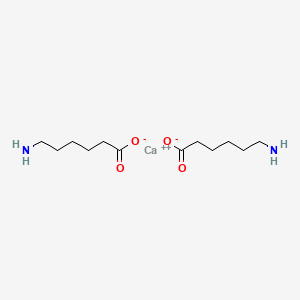
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)

